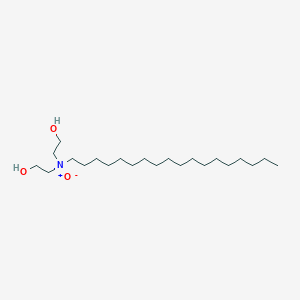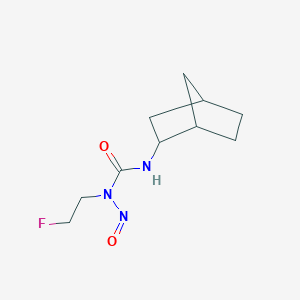
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea (FEN1) is a chemical compound that belongs to the class of nitrosourea derivatives. It is an alkylating agent that is used in scientific research for its antineoplastic properties. FEN1 has been synthesized using various methods, and its mechanism of action involves the alkylation of DNA and RNA.
科学的研究の応用
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been used in scientific research for its antineoplastic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their antitumor activity.
作用機序
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea exerts its antineoplastic effects by alkylating DNA and RNA. It forms covalent bonds with the nucleophilic groups of DNA and RNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks interfere with DNA replication and transcription, leading to cell death.
生化学的および生理学的効果
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to induce DNA damage and apoptosis in cancer cells. It also inhibits the activity of DNA repair enzymes, leading to an accumulation of DNA damage and cell death. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and its low toxicity profile. However, 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several limitations, including its poor solubility in water and its instability in aqueous solutions.
将来の方向性
Several future directions for 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea research include the development of more efficient and stable synthesis methods, the investigation of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's antineoplastic properties in combination with other chemotherapeutic agents, and the exploration of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's potential as a targeted therapy for specific types of cancer. Additionally, the development of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea analogs with improved pharmacological properties may lead to the discovery of more effective antineoplastic agents.
合成法
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been synthesized using various methods, including the reaction of 1-norbornylamine with nitrosourea derivatives, and the reaction of 2-fluoroethylamine with 2-norbornylisocyanate. The synthesis of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea involves the reaction of 2-norbornylisocyanate with 2-fluoroethylamine in the presence of a base, followed by the addition of nitrous acid to form 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea.
特性
CAS番号 |
13908-95-7 |
|---|---|
製品名 |
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea |
分子式 |
C10H16FN3O2 |
分子量 |
229.25 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H16FN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |
InChIキー |
LESTWYVGWLZSMR-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
正規SMILES |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
その他のCAS番号 |
13908-95-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



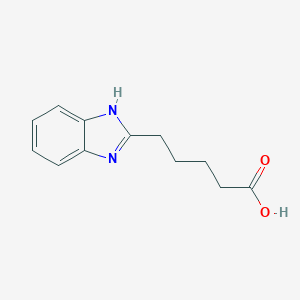


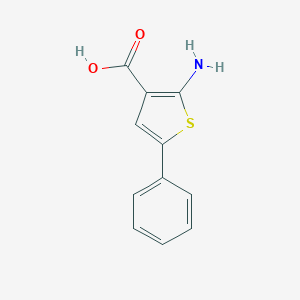
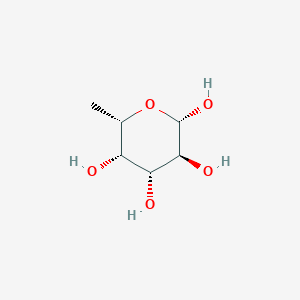
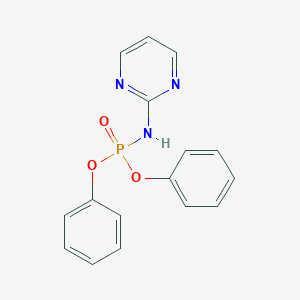

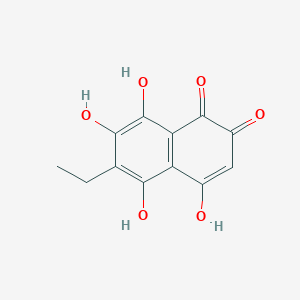
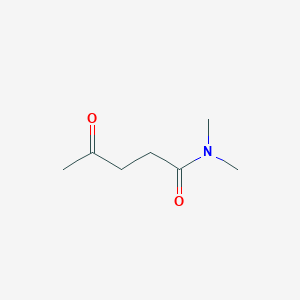
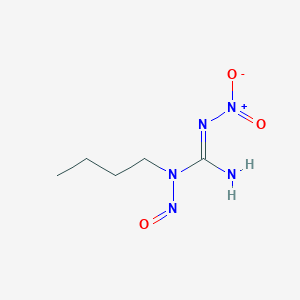
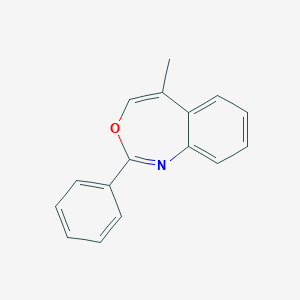
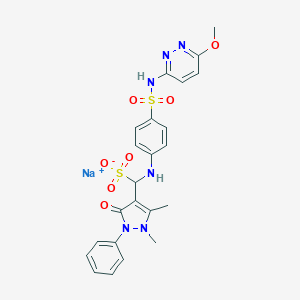
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
